molecular formula C26H28ClN5O2 B2634120 (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1115922-98-9

(4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone

Cat. No.: B2634120
CAS No.: 1115922-98-9
M. Wt: 477.99
InChI Key: LGMFEWSTJCDXAY-UHFFFAOYSA-N
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Description

(4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is a complex organic compound that features a piperazine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved by reacting 4-chloroaniline with ethylene glycol in the presence of a dehydrating agent.

    Formation of the piperidine ring: This involves the reaction of 6-phenoxypyrimidine with piperidine under basic conditions.

    Coupling of the two ring systems: The final step involves coupling the piperazine and piperidine derivatives using a suitable coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.

    Reduction: Reduction reactions can also occur, especially at the carbonyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution on the aromatic rings can produce various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(piperazin-1-yl)methanone
  • (4-Chlorophenyl)(piperidin-1-yl)methanone
  • (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Uniqueness

What sets (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone apart from similar compounds is its dual ring system, which provides a unique scaffold for chemical modifications. This dual ring system can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMFEWSTJCDXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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